[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13451783
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[(3R)-3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1 |
| Standard InChI Key | HUEJNERPMBKBAP-OAHLLOKOSA-N |
| Isomeric SMILES | CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an ethyl amino group, and a benzyloxycarbonyl moiety, contributing to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.
Synthesis
The synthesis of [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and ethyl amino groups. Techniques such as continuous flow reactors and high-throughput screening for catalysts are employed to optimize reaction conditions and maximize yield and purity.
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Formation of Piperidine Ring: This step often involves the reaction of appropriate precursors under controlled conditions.
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Introduction of Functional Groups: The benzyloxycarbonyl and ethyl amino groups are added through specific chemical reactions.
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Purification: Techniques like chromatography are used to ensure the purity of the final product.
Chemical Reactivity
The compound participates in various chemical reactions typical for amino acids and piperidine derivatives, including nucleophilic substitutions and amide bond formations. The benzyloxycarbonyl group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile |
| Amide Bond Formation | Involves the coupling of the carboxylic acid group with an amine |
Biological Applications
[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its interactions with biological macromolecules, such as receptors and enzymes, are critical for its therapeutic effects.
| Potential Application | Description |
|---|---|
| Therapeutic Effects | Interaction with receptors and enzymes for potential therapeutic benefits |
| Drug Development | Used as a building block or intermediate in the synthesis of drugs |
Research Findings
Empirical studies indicate that variations in substituents can significantly affect the biological properties of [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid. Quantitative data on binding affinities and kinetic parameters would typically be derived from biochemical assays or computational modeling studies.
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